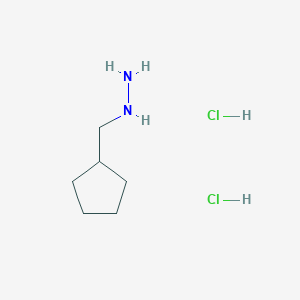

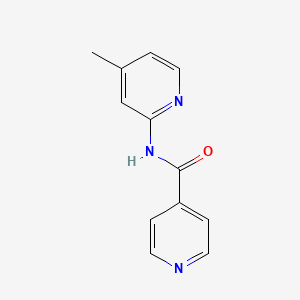

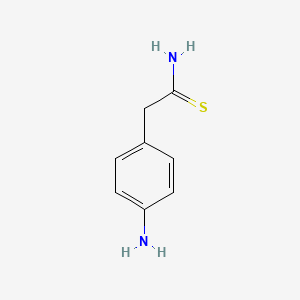

![molecular formula C22H14Cl2O3S B2420062 (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-32-1](/img/structure/B2420062.png)

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone” is a chemical compound with the molecular formula C22H14Cl2O4S . It’s a derivative of benzofuran, a type of aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with various substituents. The benzofuran core is a fused ring structure combining a benzene ring and a furan ring .Scientific Research Applications

Synthesis and Reactivity

- Synthesis Techniques: (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized through the oxidation of corresponding benzo[b]thiophene derivatives, demonstrating methods for functionalization of acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

- Reactivity with Nucleophiles: This compound undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, enabling varied applications in chemical synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Crystal Structure Analysis

- Molecular Structure and Bonding: Studies of similar compounds such as 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran reveal insights into molecular structures, including dihedral angles and intermolecular hydrogen bonding patterns (Choi, Seo, Son, & Lee, 2010).

Applications in Catalysis

- Catalysis Research: The compound has been used in studies exploring efficient catalysis for diastereoselective synthesis, highlighting its potential in facilitating specific chemical reactions (Salari, Mosslemin, & Hassanabadi, 2017).

Biological Activity Studies

- Potential Antimicrobial and Anticancer Agents: Some derivatives of (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone have been investigated for their herbicidal, insecticidal, antimicrobial, and anticancer activities, demonstrating the compound's relevance in medicinal chemistry (Wang et al., 2015).

Clathrate Formation and Interaction Studies

- Edge-to-Face Interaction in Clathrate Formation: Research involving related compounds such as (4-nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone serves as hosts for benzene guests in clathrate formation, providing insights into molecular interactions and complex formation (Eto et al., 2011).

Green Synthesis Approaches

- Environmentally Friendly Synthesis Methods: The compound has been involved in studies focusing on green synthesis methods in aqueous mediums, contributing to the development of more sustainable chemical processes (Salari, Mosslemin, & Hassanabadi, 2019).

properties

IUPAC Name |

(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O3S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)27-22)13-28(26)20-8-4-2-6-18(20)24/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBCWGCVYXJOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

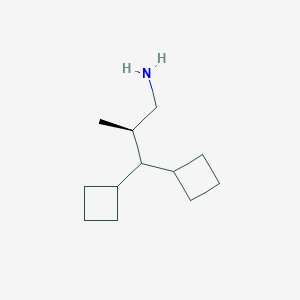

![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)

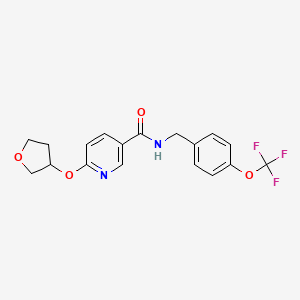

![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)

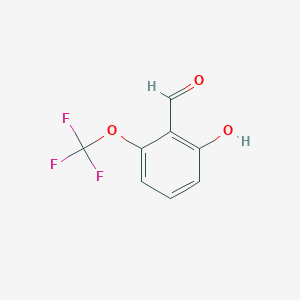

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)